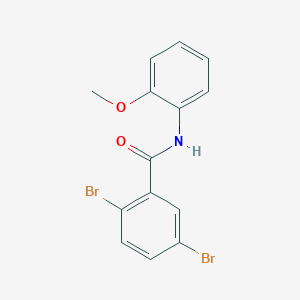![molecular formula C30H28N2O4 B309996 N~4~,N~4~'-bis(4-ethoxyphenyl)[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B309996.png)
N~4~,N~4~'-bis(4-ethoxyphenyl)[1,1'-biphenyl]-4,4'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide is a compound that belongs to the class of aromatic dicarboxylic acids. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is used in the synthesis of polymers, metal-organic frameworks, and other advanced materials due to its excellent thermal stability and electrical insulation properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with 4-ethoxy-aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and carboxylic acid groups allow it to form strong interactions with various substrates, facilitating its role in catalysis and material synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A precursor to the compound, used in similar applications.
4,4’-Stilbenedicarboxylic acid: Another aromatic dicarboxylic acid with similar properties and applications.
Dimethyl biphenyl-4,4’-dicarboxylate: A methyl ester derivative used in polymer synthesis.
Uniqueness
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide is unique due to its specific structural features, which provide enhanced thermal stability and electrical insulation properties. These characteristics make it particularly valuable in applications requiring high-performance materials, such as advanced electronics and specialized polymers.
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O4/c1-3-35-27-17-13-25(14-18-27)31-29(33)23-9-5-21(6-10-23)22-7-11-24(12-8-22)30(34)32-26-15-19-28(20-16-26)36-4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
YOOXJYLNAODATK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B309913.png)

![Methyl 2-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309918.png)


![Ethyl 3-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309923.png)

![Ethyl 4-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309927.png)


![Ethyl 3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309933.png)

![Ethyl 2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309935.png)

